molecular formula C8H4BrF3O B1284209 3-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 477535-41-4

3-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No. B1284209
M. Wt: 253.02 g/mol
InChI Key: PCRLZGCXLNNMFL-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethyl group. This structure suggests potential reactivity typical of aldehydes, such as nucleophilic addition, as well as the influence of the electron-withdrawing trifluoromethyl group and the bromine atom on its chemical behavior.

Synthesis Analysis

The synthesis of related brominated benzaldehydes typically involves halogenation reactions. For instance, 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde is synthesized from the corresponding hydroxybenzaldehyde using bromine in an alcohol solvent under controlled temperature conditions . Similarly, 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde is prepared from 5-tert-butyl-2-hydroxy-benzaldehyde and bromine in acetic acid . These methods suggest that a similar approach could be used for the synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde, with appropriate modifications to incorporate the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, showing that the Lewis acid BF3 is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane . This indicates that the molecular structure of 3-Bromo-5-(trifluoromethyl)benzaldehyde could also exhibit interesting geometrical features due to the presence of the trifluoromethyl group and the bromine atom.

Chemical Reactions Analysis

Benzaldehydes can undergo various chemical reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines in the presence of a base and a catalyst yields 2-aryl-1,2-dihydrophthalazines . Trifluoromethylated benzaldehydes can be involved in copper-catalyzed cascade reactions leading to naphthoquinones . Moreover, brominated aldehydes can react with zinc and other metals to form organometallic compounds, which can then add to other aldehydes to give products with interesting stereochemistry . These reactions highlight the versatility of benzaldehydes in synthetic chemistry and suggest that 3-Bromo-5-(trifluoromethyl)benzaldehyde could participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes are influenced by their substituents. For example, the presence of a trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, as seen in the reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides with benzaldehyde . The bromine atom can also make the compound a suitable precursor for further functionalization through organometallic chemistry, as demonstrated by the synthesis of various derivatives from 1-Bromo-3,5-bis(trifluoromethyl)benzene . These properties suggest that 3-Bromo-5-(trifluoromethyl)benzaldehyde would have similar characteristics, making it a valuable compound in organic synthesis.

Scientific Research Applications

Metalations and Functionalizations

3-Bromo-5-(trifluoromethyl)benzaldehyde has been explored in the context of metalations and functionalizations. Studies have demonstrated that related bromo- and trifluoromethyl-substituted pyridines can be converted into various carboxylic acids and undergo selective deprotonation and subsequent carboxylation (Cottet et al., 2004). This highlights the potential of 3-Bromo-5-(trifluoromethyl)benzaldehyde in organic synthesis, particularly in the formation of new compounds with varied functionalities.

Synthesis of Derivatives

The compound has been used as a starting material in the synthesis of various derivatives. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde from bromine and related benzaldehyde compounds has been achieved, demonstrating its utility in the preparation of structurally diverse molecules (Hui Jian-bin, 2012).

Antioxidant, Antimicrobial, and Anticancer Properties

In the field of medicinal chemistry, derivatives of 3-Bromo-5-(trifluoromethyl)benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. This research is significant for understanding the biological activities of these compounds and their potential therapeutic applications (Konuş et al., 2019).

Synthesis of Cubane Clusters

The compound has been utilized in the synthesis of cubane cobalt and nickel clusters. These clusters, synthesized using derivatives of benzaldehyde including bromo-substituted variants, have been studied for their magnetic properties, which is important for materials science and magnetic applications (Zhang et al., 2013).

Formation of Organic Compounds

3-Bromo-5-(trifluoromethyl)benzaldehyde has been used in the formation of various organic compounds. For example, its derivatives have been involved in the formation of copolymers with styrene, indicating its utility in the development of new polymeric materials (Yesenia L. Soto et al., 2019).

Safety And Hazards

“3-Bromo-5-(trifluoromethyl)benzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRLZGCXLNNMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583029
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzaldehyde

CAS RN

477535-41-4
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of [3-bromo-5-(trifluoromethyl)phenyl]methanol (409 mg, 1.61 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. and then Dess-Martin periodinane (1.02 g, 2.41 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and then warmed to room temperature. After stirring at room temperature for thirty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (100 mL), and the organic extracts were washed with 1N NaOH (25 mL), then brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 25% EtOAc/hexanes afforded 3-bromo-5-(trifluoromethyl)benzaldehyde. Rf=0.60 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.02 (s, 1H), 8.20 (s, 1H), 8.07 (s, 1H), 8.02 (s, 1H).
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Synthesis routes and methods II

Procedure details

To a stirred solution of n-butyl lithium (2.5 M in hexanes, 0.8 eq.) in toluene (0.2 M) at −15° C. was added dropwise n-butyl magnesium chloride (2.0 M in THF, 0.4 eq.). After 20 min, a solution of 1,3-dibromo-5-(trifluoromethyl)benzene (1 eq.) in toluene was added over 10 min. The reaction mixture thus obtained was stirred at −15° C. for 2 h before DMF (3 eq.) was added. The reaction was allowed to warm to 0° C. After 45 min, saturated aqueous ammonium chloride was added. The reaction mixture was extracted with ethyl acetate. The combined organic extracts were then washed with brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product by way of flash chromatography (SiO2, Hex→1:1 (v/v) Hex:EtOAc) afforded the title compound.
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Synthesis routes and methods III

Procedure details

The title compound was prepared from (3-bromo-5-(trifluoromethyl)phenyl)methanol (Reference Example 38) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 3-bromo-5-(trifluoromethyl)benzaldehyde (22.03 g, 85%) as a pale yellow oil.
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Synthesis routes and methods IV

Procedure details

To 3-(trifluoromethyl)benzaldehyde (5 gm, 28.72 mmol) in sulfuric acid (13.5 ml) at 60° C., N-bromosuccinimide (6.13 g, 34.45 mmol) was added in 3 portions. After 2 h, the reaction mixture was cooled, diluted with cold water and filtered. Filter cake was washed with hexane. Volatiles were removed under reduced pressure and the crude residue of 3-bromo-5-(trifluoromethyl)benzaldehyde was carried to the next step without purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(trifluoromethyl)benzaldehyde
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Reactant of Route 6
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Citations

For This Compound
2
Citations
TT Dang, JF Soulé, H Doucet… - European Journal of …, 2016 - Wiley Online Library
A series of cyclometallated platinum(II) complexes bearing an asymmetrical 1,3‐bis(heteroazolyl)benzene ligand as well as a chloro or phenylacetylene ancillary ligand have been …
LM Gómez - 2016 - research.rug.nl
Transport of substrates across biological membranes is essential for life. Energy-coupling factor (ECF) transporters form a distinct type of importers in the family of ATP-binding cassete (…
Number of citations: 2 research.rug.nl

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